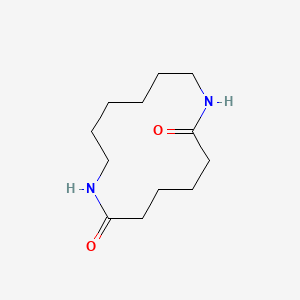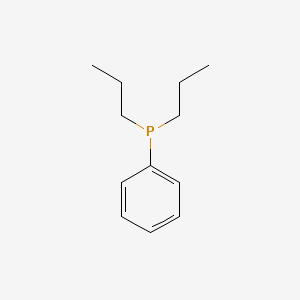
Silver succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver succinimide is a compound that combines silver with succinimide, an organic compound with the formula (CH₂)₂(CO)₂NH. Succinimide is classified as a cyclic imide and is used in various organic syntheses and industrial processes, including silver plating . This compound is particularly noted for its applications in electroplating and its potential in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silver succinimide can be synthesized through the reaction of silver nitrate with succinimide in an aqueous solution. One method involves dissolving silver nitrate in water and then adding a solution of succinimide. The reaction is typically carried out at room temperature, and the product is precipitated out of the solution .
Industrial Production Methods
In industrial settings, this compound is often produced using an electroplating method. This involves using a succinimide silver plating solution, which contains silver ions and succinimide, to deposit a layer of silver onto a substrate. The electroplating process is conducted in an alkaline solution, and the conditions are carefully controlled to ensure the quality and uniformity of the silver coating .
Analyse Des Réactions Chimiques
Types of Reactions
Silver succinimide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form silver oxide and other oxidation products.
Reduction: It can be reduced to elemental silver under certain conditions.
Substitution: This compound can participate in substitution reactions where the succinimide moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
Oxidation: Silver oxide and other silver-containing compounds.
Reduction: Elemental silver.
Substitution: Various substituted succinimide derivatives.
Applications De Recherche Scientifique
Silver succinimide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: Employed in the study of biological systems and as a component in certain biochemical assays.
Medicine: Investigated for its potential antimicrobial properties and its use in medical devices and coatings.
Industry: Utilized in electroplating processes to provide corrosion-resistant coatings on various substrates
Mécanisme D'action
The mechanism by which silver succinimide exerts its effects involves the interaction of silver ions with various molecular targets. Silver ions can bind to proteins, nucleic acids, and other biomolecules, disrupting their function and leading to cellular toxicity. This mechanism is particularly relevant in its antimicrobial action, where silver ions can damage bacterial cell walls and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-hydroxy-succinimide: Another succinimide derivative used in similar applications.
N-bromosuccinimide: Used as a brominating agent in organic synthesis.
Silver nitrate: A common silver compound used in various chemical reactions and industrial processes
Uniqueness
Silver succinimide is unique due to its combination of silver and succinimide, which imparts specific properties such as enhanced electroplating capabilities and potential antimicrobial effects. Compared to other silver compounds, this compound offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
55047-82-0 |
|---|---|
Formule moléculaire |
C4H5AgNO2 |
Poids moléculaire |
206.96 g/mol |
Nom IUPAC |
pyrrolidine-2,5-dione;silver |
InChI |
InChI=1S/C4H5NO2.Ag/c6-3-1-2-4(7)5-3;/h1-2H2,(H,5,6,7); |
Clé InChI |
ZNFFXFIEWVNCJO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C1[O-].[Ag+] |
SMILES canonique |
C1CC(=O)NC1=O.[Ag] |
Key on ui other cas no. |
55047-82-0 |
Numéros CAS associés |
123-56-8 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Cyanoethyl)amino]benzoic acid](/img/structure/B1618171.png)





![4-(Imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1618181.png)






